

Technical Guide: 3-Bromo-5-methoxypyridine 1-oxide (CAS 78156-39-5)

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Compound of Interest

Compound Name: 3-Bromo-5-methoxypyridine 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-methoxypyridine 1-oxide**, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

3-Bromo-5-methoxypyridine 1-oxide is a substituted pyridine N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions.^{[1][2][3]} The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can modulate the compound's lipophilicity and metabolic stability.^[4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |
|-------------------|---|---------------------|
| CAS Number | 78156-39-5 | [5] |
| Molecular Formula | C ₆ H ₆ BrNO ₂ | [5] |
| Molecular Weight | 204.02 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [5] |
| InChI Key | KHOPHTRZCOJGRR- UHFFFAOYSA-N | [5] |

Synthesis and Reactivity

The synthesis of **3-Bromo-5-methoxypyridine 1-oxide** typically involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

Synthesis of 3-Bromo-5-methoxypyridine (Precursor)

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[\[6\]](#)

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine[\[6\]](#)

- Materials:
 - 3,5-Dibromopyridine
 - Sodium methoxide (can be prepared *in situ* from sodium metal and methanol)
 - N,N-Dimethylformamide (DMF)
 - Diethyl ether
 - Brine
 - Anhydrous sodium sulfate

- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)
- Procedure:
 - To a solution of sodium methoxide in dry DMF, add 3,5-dibromopyridine.
 - Heat the reaction mixture (e.g., to 70-90°C) and monitor the reaction progress.
 - Upon completion, cool the mixture to room temperature.
 - Dilute the reaction mixture with water and extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 3-Bromo-5-methoxypyridine.

Table 2: Representative Yields for 3-Bromo-5-methoxypyridine Synthesis[6]

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---------------------|--------------------------|---------|------------------|----------|-----------|
| 3,5-Dibromopyridine | Sodium methoxide | DMF | 70 | 4 | 62 |
| 3,5-Dibromopyridine | Sodium hydride, Methanol | DMF | 90 | 1 | 73 |

N-Oxidation to 3-Bromo-5-methoxypyridine 1-oxide

The N-oxidation of the pyridine precursor is a crucial step to afford the title compound. Pyridine N-oxides are commonly synthesized by treating the corresponding pyridine with an oxidizing

agent.^[1]^[2] A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Generalized Experimental Protocol: N-Oxidation of 3-Bromo-5-methoxypyridine

- Materials:

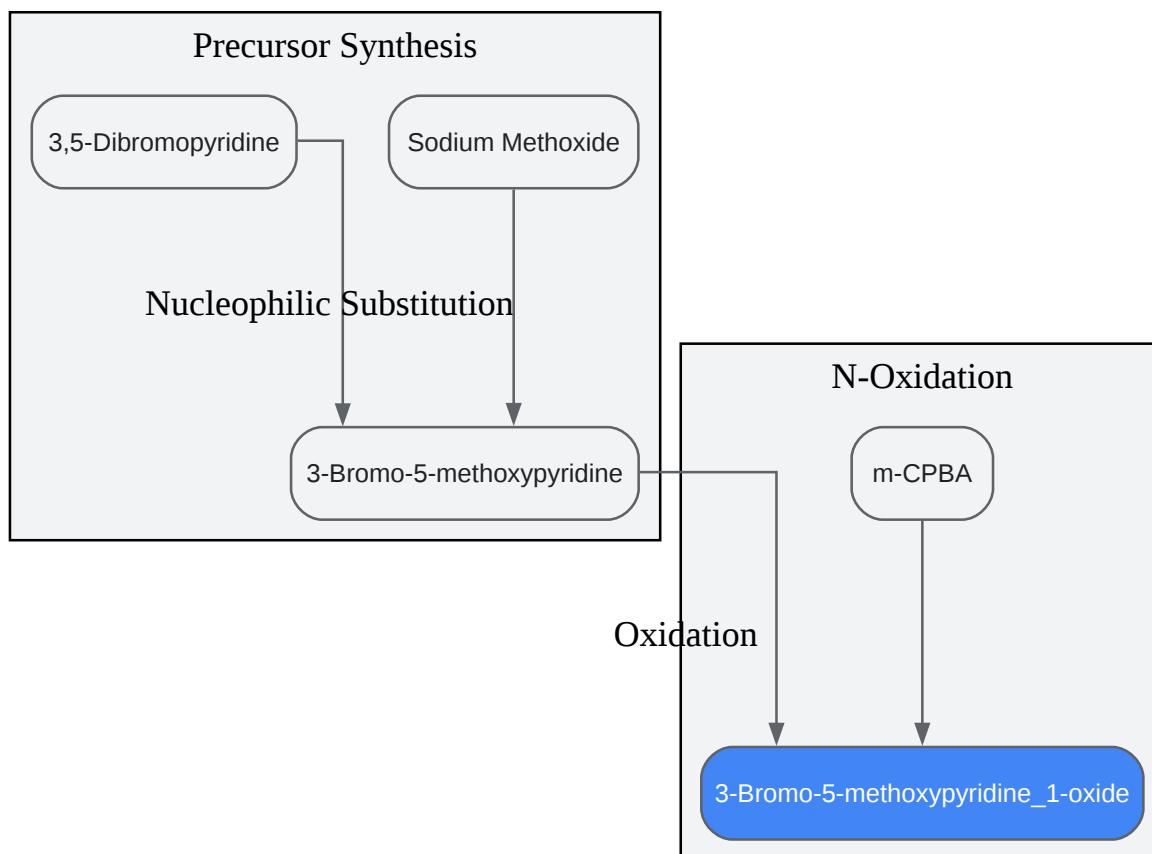
- 3-Bromo-5-methoxypyridine
- meta-Chloroperoxybenzoic acid (m-CPBA)
- A suitable solvent (e.g., dichloromethane, chloroform)
- Aqueous solution of a reducing agent for quenching excess peroxide (e.g., sodium sulfite or sodium thiosulfate)
- Aqueous base (e.g., sodium bicarbonate)
- Brine
- Anhydrous magnesium or sodium sulfate

- Procedure:

- Dissolve 3-Bromo-5-methoxypyridine in a suitable solvent and cool the solution in an ice bath.
- Add m-CPBA portion-wise to the cooled solution, maintaining the temperature.
- Allow the reaction to stir and warm to room temperature, monitoring its progress by thin-layer chromatography (TLC).
- Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent.
- Wash the organic layer with an aqueous base to remove m-chlorobenzoic acid, followed by a wash with brine.

- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude **3-Bromo-5-methoxypyridine 1-oxide**.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow for the Synthesis of **3-Bromo-5-methoxypyridine 1-oxide**



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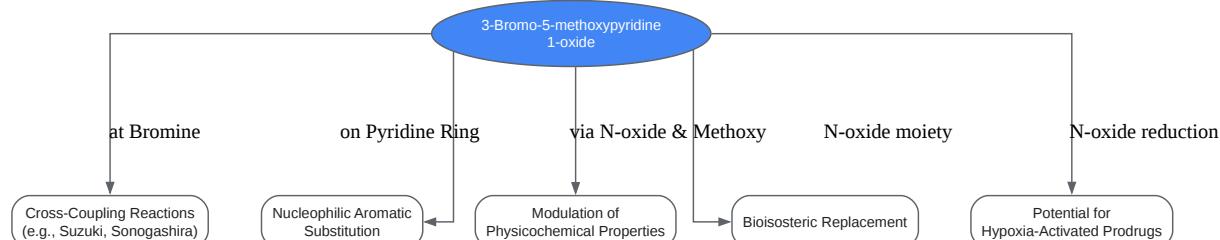
Caption: Synthetic pathway to **3-Bromo-5-methoxypyridine 1-oxide**.

Reactivity and Potential Applications in Drug Discovery

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions.^[7] This enhanced reactivity can be exploited to introduce further functional groups, allowing for the generation of diverse chemical libraries for drug screening.

The N-oxide moiety itself is of significant interest in medicinal chemistry.^{[1][2][3]} It can act as a bioisostere for other functional groups and can improve the physicochemical properties of a molecule, such as solubility and membrane permeability.^{[2][3]} Furthermore, some heterocyclic N-oxides have been investigated as hypoxia-activated prodrugs, where the N-oxide is reduced in the low-oxygen environment of tumors to release an active cytotoxic agent.^{[1][3]}

Potential Roles of the **3-Bromo-5-methoxypyridine 1-oxide** Scaffold in Medicinal Chemistry



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